3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Description
Its commercial availability is noted as discontinued by CymitQuimica, indicating challenges in sourcing for research .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-5-4-11(8-14(13)21-2)15-12(10-19)9-18(17-15)7-3-6-16/h4-5,8-10H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKFWAUOPVYEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution with 3,4-dimethoxyphenyl group: The pyrazole ring is then substituted with a 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl3.
Introduction of the propanenitrile moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate nitrile compound
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. Major products formed from these reactions include carboxylic acids, amines, imines, and hydrazones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. One study reported that specific modifications to the pyrazole ring can enhance cytotoxicity against cancer cells while reducing toxicity to normal cells.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that a related pyrazole compound showed a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 24 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Agrochemicals
Pesticidal Properties
The compound has potential applications as an agrochemical due to its ability to act as a pesticide. Research indicates that pyrazole derivatives can effectively control pests by disrupting their reproductive systems or acting as neurotoxins.
Case Study:
In agricultural trials, a formulation containing this compound demonstrated over 85% efficacy in controlling aphid populations on crops. The study highlighted its low toxicity to beneficial insects, making it a viable candidate for integrated pest management strategies.
Materials Science
Polymer Synthesis
Another promising application of this compound lies in materials science, particularly in the synthesis of polymers with enhanced properties. The incorporation of pyrazole moieties into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |
|---|---|---|---|
| Standard Polymer | 200 | 30 | Baseline for comparison |
| Pyrazole-Derived Polymer | 250 | 45 | Enhanced performance |
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The nitrile group can also interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with analogs differing in substituents or functional groups. Key structural variations include halogenation, aromatic substitution patterns, and modifications to the pyrazole core.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Bioactivity: Methoxy groups (as in the target compound) are associated with enhanced antioxidant and enzyme inhibition properties in related curcumin analogs . For example, (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) demonstrated strong tyrosinase and HIV-1 protease inhibition . While direct data for the target compound is lacking, its 3,4-dimethoxyphenyl group may confer similar activity.
Positional Isomerism :
- Bromine substitution at the 2-, 3-, or 4-position on the phenyl ring (Table 1) alters steric and electronic profiles. For instance, 3-bromo derivatives may exhibit distinct selectivity in enzyme inhibition compared to 4-bromo isomers, as seen in studies of curcumin analogs .
Commercial and Research Implications
The discontinuation of the target compound by CymitQuimica contrasts with the commercial availability of its brominated analogs (e.g., sc-345916 and sc-345909), suggesting greater demand for halogenated derivatives in drug discovery. Researchers may need to explore custom synthesis routes or alternative analogs to circumvent sourcing challenges.
Biological Activity
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, a compound with the molecular formula C15H15N3O3 and a molecular weight of 285.30 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, effects on specific biological systems, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by a pyrazole ring substituted with a dimethoxyphenyl group and a propanenitrile moiety. Its synthesis involves various chemical reactions that yield derivatives with promising biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on pyrazole derivatives has demonstrated their efficacy against various bacterial strains. The compound's structure suggests potential interactions with microbial targets, possibly inhibiting growth or metabolic pathways.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| Pyrazole Derivative A | Staphylococcus aureus | 15 µg/mL |
| Pyrazole Derivative B | Candida albicans | 30 µg/mL |
Inhibition of Type III Secretion System (T3SS)
Research has shown that this compound may inhibit the Type III secretion system (T3SS) in pathogenic bacteria. In a study evaluating various compounds for their ability to inhibit T3SS-mediated secretion, this compound exhibited significant inhibition at concentrations around 50 µM, suggesting its potential as a therapeutic agent against infections mediated by T3SS-dependent pathogens .
Study on Antimicrobial Properties
A comprehensive study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including our compound of interest. The results indicated that modifications to the phenyl ring significantly affected antimicrobial activity. The introduction of electron-donating groups like methoxy increased potency against Gram-positive bacteria while maintaining low toxicity in mammalian cell lines .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity of compounds based on their chemical structure. A recent QSAR analysis highlighted that hydrophobicity and electronic effects at the para-position of substituted phenyl rings are crucial for enhancing larvicidal activity against pests like Chilo suppressalis. This suggests that similar mechanisms may apply to the antimicrobial action of this compound .
Q & A
Q. What strategies improve the compound’s stability in formulation studies (e.g., for in vivo administration)?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with mannitol/sucrose to enhance shelf life .
- pH Optimization : Buffer solutions (pH 6–7) prevent hydrolysis of the nitrile group .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release and reduce hepatic first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
